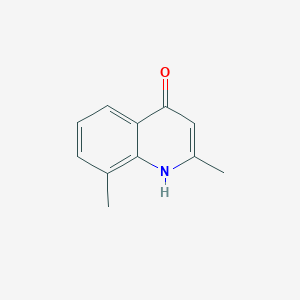

2,8-Dimethylquinolin-4-ol

Vue d'ensemble

Description

The compound of interest, 2,8-Dimethylquinolin-4-ol, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2,8-Dimethylquinolin-4-ol, they do provide insights into the synthesis, structure, and properties of related quinoline derivatives, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest due to their potential pharmacological properties. Paper discusses the synthesis of dibenz[de,h]isoquinoline-1,3-diones with various substituents, including at the 8-position, which is relevant to the compound of interest. The synthesis involves the use of diazonium salts as key intermediates. Paper describes a general synthesis method for 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines, which includes a 5,8-dimethylquinoline derivative as an intermediate. This suggests that similar methodologies could potentially be applied to synthesize 2,8-Dimethylquinolin-4-ol.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. Paper provides details on the crystal structure of a hexahydroquinoline derivative, which, while not the same, shares some structural similarities with 2,8-Dimethylquinolin-4-ol. The planarity of the molecule and the dihedral angles between rings are factors that could influence the biological activity of quinoline derivatives. Paper discusses the planar structure of 2,6-dimethylquinolin-4(1H)-one, which is closely related to the target compound and suggests that 2,8-Dimethylquinolin-4-ol may also exhibit a planar structure.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which can be used to further modify their structure or to understand their reactivity. Paper explores the synthesis of complexes with 8-dimethylarsinoquinoline, indicating that the 8-position on quinoline derivatives is reactive and can form complexes with metals. This could imply that 2,8-Dimethylquinolin-4-ol may also be able to participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their substituents. Paper discusses the quantitative structure-activity relationships (QSAR) of dibenz[de,h]isoquinoline-1,3-diones, indicating that substituents at the 8-position affect DNA binding strength and cytotoxicity. This suggests that the methyl group at the 8-position in 2,8-Dimethylquinolin-4-ol could influence its binding properties and biological activity. Paper and both discuss the synthesis and structure of methyl tetrahydroquinoline carboxylates, which provide insights into the reactivity of the quinoline core and the impact of substituents on the molecule's properties.

Applications De Recherche Scientifique

Anticancer Potential

A key application of 2,8-Dimethylquinolin-4-ol derivatives in scientific research is their potential in cancer treatment. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, has been identified as a potent apoptosis inducer and an efficacious anticancer agent. It has shown remarkable efficiency in human MX-1 breast and other mouse xenograft cancer models, also possessing excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Photofluorescent Properties and Antioxidant Activity

Benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, related to 2,8-Dimethylquinolin-4-ol, have been studied for their photofluorescent properties and antioxidant activity. These compounds are not only strong antioxidants but also display significant fluorescence properties, potentially useful in biochemical assays (Politanskaya et al., 2015).

Alzheimer’s Disease Treatment

2-Substituted 8-hydroxyquinolines, closely related to 2,8-Dimethylquinolin-4-ol, have been proposed for Alzheimer's disease treatment. These compounds, like PBT2, can act as metal chaperones, disaggregating amyloid plaques and inhibiting Cu/Aβ redox chemistry, potentially reversing the Alzheimer's disease phenotype in animal models (Kenche et al., 2013).

Crystallography and Molecular Analysis

2,6-Dimethylquinolin-4(1H)-one, a structural analogue, has been studied for its crystal structure as part of a broader investigation into the crystallography of quinoline derivatives. This research contributes to understanding the molecular structures of such compounds (Rajnikant et al., 2003).

Synthesis and Industrial Applications

4,7-Dimethylquinoline-2-carboxaldehyde, synthesized from related quinoline compounds, has potential industrial and medical applications. This synthesis contributes to the class of heterocyclic compounds, which are important in the development of pharmaceutical substances and analytical reagents (Aydemir & Kaban, 2018).

Spectroscopy and Corrosion Inhibition

8-Hydroxyquinoline derivatives, related to 2,8-Dimethylquinolin-4-ol, have been synthesized and characterized for their application in spectroscopy and as corrosion inhibitors. Their properties make them valuable in the study of material degradation and protection (Rbaa et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

2,8-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-10(13)6-8(2)12-11(7)9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHJYDMHDWSZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935448 | |

| Record name | 2,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dimethylquinolin-4-ol | |

CAS RN |

15644-80-1 | |

| Record name | 15644-80-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Dimethylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15644-80-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

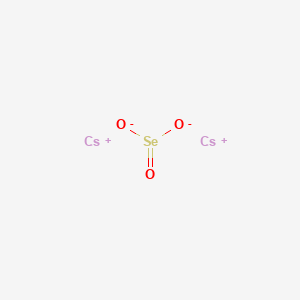

![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)